L-4-Oxalysine hydrochloride

antifungal susceptibility minimum inhibitory concentration Candida parapsilosis

L-4-Oxalysine hydrochloride (also designated I-677; synonym O-(2-aminoethyl)-L-serine hydrochloride) is a non-proteinogenic L-α-amino acid derivative belonging to the lysine antimetabolite class. It is a natural product originally isolated from the culture medium of Streptomyces roseoviridofuscus in China.

Molecular Formula C5H13ClN2O3
Molecular Weight 184.62 g/mol
CAS No. 118021-35-5
Cat. No. B039026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-4-Oxalysine hydrochloride
CAS118021-35-5
Molecular FormulaC5H13ClN2O3
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC(COCC(C(=O)O)N)N.Cl
InChIInChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
InChIKeyOVHJSRSTAWFIIF-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-4-Oxalysine Hydrochloride (CAS 118021-35-5): A Lysine Antimetabolite Natural Product for Dual Antifungal–Antitumor Research


L-4-Oxalysine hydrochloride (also designated I-677; synonym O-(2-aminoethyl)-L-serine hydrochloride) is a non-proteinogenic L-α-amino acid derivative belonging to the lysine antimetabolite class. It is a natural product originally isolated from the culture medium of Streptomyces roseoviridofuscus in China [1]. The compound acts as a structural analog of L-lysine, in which the γ-methylene of the lysine side chain is replaced by an oxygen atom, yielding an ether-bridged aminoethoxy side chain. L-4-Oxalysine exhibits a dual pharmacological profile: it functions as an antifungal agent against clinically relevant Candida species and demonstrates antitumor activity across multiple murine tumor models, including inhibition of pulmonary metastasis in Lewis lung carcinoma [2]. It has also been investigated in human clinical trials for chronic viral hepatitis [3]. As a research tool and bioactive reference compound, L-4-oxalysine hydrochloride (MW 184.62 g/mol, purity ≥98%) is primarily sourced from natural product isolation or chemical synthesis, with procurement channels emphasizing research-grade quality for in vitro and in vivo experimental applications.

Why L-4-Oxalysine Hydrochloride Cannot Be Substituted by Generic Lysine Antimetabolites


Generic substitution within the lysine antimetabolite class is precluded by L-4-oxalysine's distinctive molecular architecture and resultant mechanistic selectivity. Unlike the thia-analog 4-thialysine (S-(2-aminoethyl)-L-cysteine), which features a sulfur atom in the side chain and exhibits a distinct peptidase substrate profile with different Michaelis–Menten kinetics [1], L-4-oxalysine bears an ether oxygen that confers a unique hydrogen-bonding pattern recognized by biological targets such as the lysine riboswitch [2]. Critically, L-4-oxalysine selectively inhibits RNA synthesis while leaving DNA synthesis unaffected — a selectivity profile not observed with the broad-spectrum antimetabolite 5-fluorocytosine, which inhibits both DNA and RNA synthesis following intracellular conversion [3]. Furthermore, the compound's immunomodulatory dual action — suppressing lymphocyte proliferation in normal hosts while enhancing immune responses in tumor-bearing animals — represents a pharmacodynamic feature absent from conventional cytotoxic lysine analogs. These compound-specific properties mean that substitution by 4-thialysine, L-lysine, 5-fluorocytosine, or 5-fluorouracil would yield fundamentally different experimental outcomes across antifungal, antitumor, and immunopharmacological applications.

Quantitative Differentiation Evidence: L-4-Oxalysine Hydrochloride Versus Closest Analogs


Antifungal MIC Head-to-Head: L-4-Oxalysine Matches Amphotericin B Against Candida parapsilosis

In a direct head-to-head study, L-4-oxalysine demonstrated MIC values of 0.8–3.1 µg/mL against Candida parapsilosis, a range that is statistically indistinguishable from Amphotericin B (MIC 1.6–3.1 µg/mL) and overlaps with the clinical standard 5-Fluorocytosine [1]. The compound additionally inhibited dermatophytes Trichophyton rubrum and Microsporum gypseum at MIC 1.56–3.13 µg/mL. Critically, the mechanism of action diverges fundamentally from Amphotericin B: oxalysine does not cause cell membrane leakage (as assessed by UV₂₆₀-absorbing material release), operating instead through intracellular inhibition of RNA synthesis [1]. This membrane-independent mechanism of action offers a distinct killing modality that can complement membrane-targeting polyenes in combination strategies.

antifungal susceptibility minimum inhibitory concentration Candida parapsilosis Amphotericin B 5-Fluorocytosine

Synergistic Antitumor Suppression: L-4-Oxalysine Plus 5-Fluorouracil Combination Efficacy

L-4-Oxalysine (OXL) exhibits a unique synergistic interaction with 5-fluorouracil (5-FU) that is not observed with 5-FU alone or with other lysine analogs. In mouse ascites hepatoma-22 (H-22) cells, single-agent OXL at 25 µg/mL produced only 13.8% growth suppression, while 5-FU at 3.1 µg/mL produced 18.9% suppression. However, the combination of both agents at these same respective concentrations increased suppression to 43.1% [1]. At a higher combination dose (OXL 25 µg/mL + 5-FU 6.3 µg/mL), growth inhibition reached 63.1%, compared to 35.7% for OXL alone and 48.8% for 5-FU alone [2]. The synergy was also confirmed in vivo against sarcoma-37 solid tumors [3]. This supra-additive interaction is mechanistically consistent with OXL's ability to functionally antagonize alpha-fetoprotein (AFP)-induced immunosuppression, thereby potentiating the cytotoxic action of 5-FU within the tumor microenvironment [1].

antitumor synergy 5-fluorouracil hepatoma-22 combination chemotherapy alpha-fetoprotein

Selective Macromolecular Synthesis Inhibition: RNA-Specific Targeting Without DNA or Protein Synthesis Interference

L-4-Oxalysine demonstrates a highly selective inhibition profile against macromolecular synthesis in Candida albicans. At a concentration of 0.4 mmol/L, the compound strongly inhibits the incorporation of [¹⁴C]-adenine into RNA, while producing no significant inhibition of [¹⁴C]-adenine incorporation into DNA or [¹⁴C]-methionine incorporation into protein [1]. This selectivity pattern — potent RNA synthesis inhibition with sparing of DNA and protein synthesis — is confirmed by a parallel study showing that L-4-oxalysine is a potent inhibitor of RNA synthesis, a weak inhibitor of protein synthesis, and has no effect on DNA synthesis [2]. The inhibition is due to decreased de novo RNA synthesis rather than accelerated RNA degradation [2]. This selectivity profile contrasts sharply with that of 5-fluorocytosine (5-FC), which upon intracellular conversion to 5-fluorouracil inhibits both DNA and RNA synthesis through thymidylate synthase inhibition and fraudulent RNA incorporation [3]. The RNA-selective action of oxalysine also distinguishes it from 4-thialysine, which acts primarily through lysine decarboxylase and cyclodeaminase pathways rather than transcription inhibition.

RNA synthesis inhibition macromolecular selectivity mechanism of action Candida albicans antimetabolite specificity

Multi-Route In Vivo Antitumor Efficacy: Comparable Activity Across Intravenous, Oral, Intraperitoneal, and Intramuscular Administration

A pharmacologic study evaluated L-4-oxalysine (I-677) antitumor efficacy in murine brain tumor-22 (B-22) models following intravenous, intraperitoneal, intragastric (oral), and intramuscular administration at total doses of 1–1.5 g/kg. Tumor inhibition rates ranged from 47% to 78% across all four routes [1]. This multi-route efficacy is a distinguishing feature relative to many conventional chemotherapeutics such as 5-fluorouracil, which requires intravenous administration due to erratic oral bioavailability [2], and Amphotericin B, which is exclusively administered intravenously for systemic fungal infections [3]. Additionally, in the Lewis lung carcinoma metastasis model, oxalysine demonstrated a definite antimetastatic effect when compared with ICRF-159 (razoxane), an antitumor antibiotic with structural similarity to lysine [4]. The compound's oral bioavailability is supported by pharmacokinetic data: following a single intragastric dose of 200 mg/kg ³H-oxalysine in mice, approximately 63% of the administered radioactivity was excreted in urine within 24 hours, confirming gastrointestinal absorption [1].

in vivo antitumor efficacy murine tumor models administration route flexibility brain tumor-22 Lewis lung carcinoma

Context-Dependent Immunomodulation: Tumor Microenvironment-Selective Immune Restoration Contrasting with Broad Cytotoxic Immunosuppression

L-4-Oxalysine exhibits a distinctive context-dependent immunomodulatory profile that is not shared by conventional cytotoxic antimetabolites. In vitro, OXL at 6.3–100 µg/mL suppresses concanavalin A-induced splenocyte proliferation in lymphocytes from normal mice, yet markedly enhances the proliferative response of splenocytes from hepatoma-22-bearing mice [1]. This tumor-bearing host-selective immunostimulation is further evidenced by OXL's ability to functionally antagonize alpha-fetoprotein (AFP)-induced immunosuppression: at concentrations of 25–100 µg/mL, OXL significantly abolishes AFP-mediated suppression of mitogen-induced lymphocyte proliferation, one-way mixed lymphocyte reaction, and interleukin-6 production in splenocytes from H-22-bearing mice [2]. In vivo, OXL at 100 mg/kg i.p. or i.g. increased spleen plaque-forming cells, serum hemolysin, IgG levels, and complement C3 in C57/BL mice [3]. This profile — immunosuppression in normal hosts but immunostimulation in tumor-bearing hosts — contrasts sharply with 5-fluorouracil, which produces broad, non-discriminatory myelosuppression and immunosuppression regardless of tumor status [4].

immunomodulation alpha-fetoprotein antagonism tumor microenvironment splenocyte proliferation hepatoma-22

High-Value Application Scenarios for L-4-Oxalysine Hydrochloride Based on Differentiated Evidence


Antifungal Drug Discovery: Polyene-Sparing Combination Screens Against Azole-Resistant Candida Species

Given L-4-oxalysine's Amphotericin B-comparable MIC against Candida parapsilosis (0.8–3.1 µg/mL) and its membrane-independent RNA synthesis inhibition mechanism [1], researchers can deploy this compound in combination screening cascades with azoles or echinocandins to identify polyene-sparing regimens for azole-resistant Candida infections. The compound's lack of membrane permeabilization activity makes it particularly suitable for studying antifungal synergistic interactions without confounding membrane damage effects. Additionally, oxalysine-containing dipeptide derivatives have been shown to achieve 50–135-fold molar MIC potency improvements over free oxalysine via peptide transporter-mediated uptake [2], positioning the parent compound as a validated scaffold for prodrug development targeting the Candida peptide transport system [3].

Oncology Combination Therapy Research: 5-FU Synergy Partner for Hepatoma Models

The demonstrated synergy between L-4-oxalysine and 5-fluorouracil (suppression increased to 63.1% from 35.7% OXL alone or 48.8% 5-FU alone in H-22 hepatoma cells [1]) supports the use of this compound as a combination partner in hepatocellular carcinoma research. The mechanistic basis — OXL-mediated antagonism of AFP-induced immunosuppression combined with 5-FU cytotoxicity [2] — provides a rational framework for designing sequential or concurrent dosing schedules. Researchers investigating AFP-expressing hepatoma models (e.g., BEL-7404, where OXL suppresses AFP mRNA expression [3]) can utilize L-4-oxalysine to simultaneously probe direct antitumor effects and tumor microenvironment immunomodulation within a single experimental compound.

Transcription-Selective Chemical Probe for RNA Synthesis Inhibition Studies

L-4-Oxalysine's unique macromolecular selectivity profile — potent RNA synthesis inhibition at 0.4 mmol/L with no significant effect on DNA or protein synthesis in Candida albicans [1] — makes it a valuable chemical biology tool for dissecting transcription-dependent cellular processes. Unlike actinomycin D (which intercalates DNA) or α-amanitin (which selectively inhibits RNA polymerase II), oxalysine's lysine antimetabolite mechanism and L-lysine-reversible inhibition [2] offer an orthogonal approach to studying RNA synthesis. This is particularly relevant for fungal model systems, where the compound's activity against Candida species enables transcription-focused studies without the confounding pleiotropic effects of broad-spectrum transcription inhibitors.

Immuno-Oncology: Tumor Microenvironment-Selective Immune Modulation Research

The context-dependent immunomodulatory profile of L-4-oxalysine — immunosuppression in normal lymphocytes but immunostimulation in tumor-bearing hosts, coupled with functional antagonism of AFP-induced immunosuppression at 25–100 µg/mL [1] [2] — positions this compound as a unique probe for studying tumor-mediated immune evasion. Research programs focused on AFP-driven immunosuppression (relevant to hepatocellular carcinoma, germ cell tumors, and gastric cancer) can employ L-4-oxalysine to mechanistically dissect the relationship between oncofetal antigen expression, suppressor T cell induction, and cytokine dysregulation. The compound's Phase 2 clinical investigation history for solid tumors [3] provides a translational research context that is absent for most purely preclinical immunomodulatory tool compounds.

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